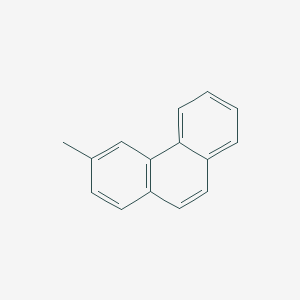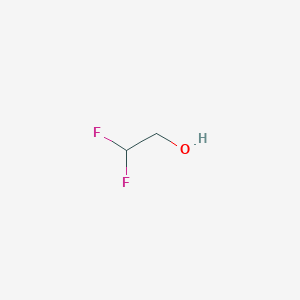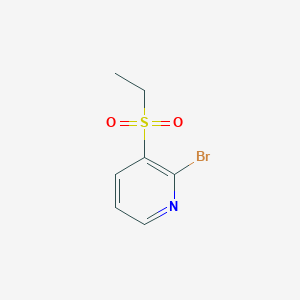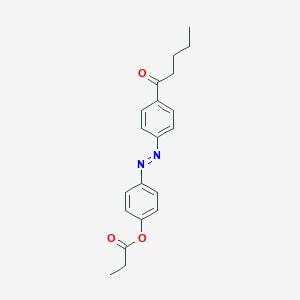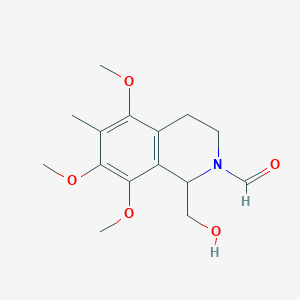
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isoquinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds.
Mechanism Of Action
The mechanism of action of 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical And Physiological Effects
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death that is important for the prevention of cancer. It has also been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde in lab experiments is its potential therapeutic applications. This compound has been shown to possess several properties that make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research on 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. One direction is to further investigate its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Additionally, further research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved therapeutic properties.
In conclusion, 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its complex synthesis method and promising properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a complex process that involves several steps. The starting material for the synthesis is 2,3,4,5-tetramethoxytoluene, which is reacted with formaldehyde and ammonium chloride to form the intermediate 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline. This intermediate is then oxidized with potassium permanganate to yield 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde.
Scientific Research Applications
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound has potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
CAS RN |
124867-50-1 |
|---|---|
Product Name |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
Molecular Formula |
C15H21NO5 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C15H21NO5/c1-9-13(19-2)10-5-6-16(8-18)11(7-17)12(10)15(21-4)14(9)20-3/h8,11,17H,5-7H2,1-4H3 |
InChI Key |
SHGQFUADXRFCRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(N(CC2)C=O)CO)C(=C1OC)OC)OC |
Canonical SMILES |
CC1=C(C2=C(C(N(CC2)C=O)CO)C(=C1OC)OC)OC |
synonyms |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinolin e-2-carbaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



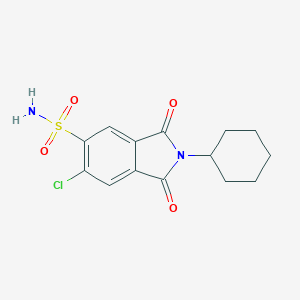
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
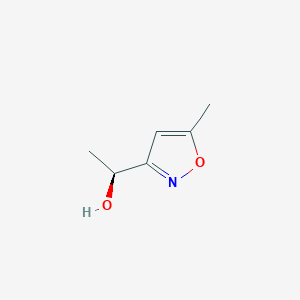
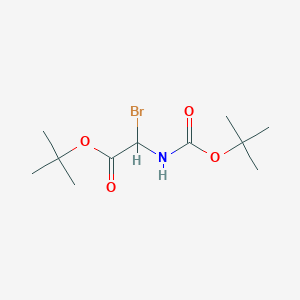
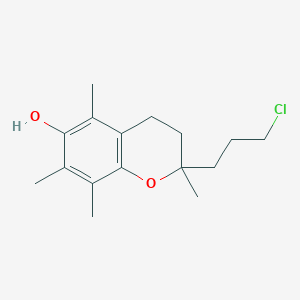
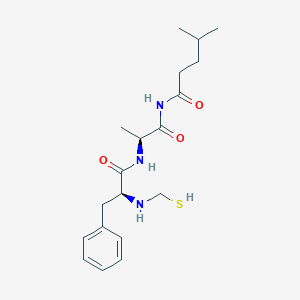
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
